molecular formula C19H17NO4S B1593033 N-(1-Naphthalenesulfonyl)-L-phenylalanine CAS No. 90291-46-6

N-(1-Naphthalenesulfonyl)-L-phenylalanine

Cat. No. B1593033
CAS RN: 90291-46-6
M. Wt: 355.4 g/mol
InChI Key: NWHURKYFYGKGRT-KRWDZBQOSA-N
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Description

“N-(1-Naphthalenesulfonyl)-L-phenylalanine” is a chemical compound with the CAS RN:90291-46-6 . It is used as a reagent in various chemical reactions .


Molecular Structure Analysis

The molecular formula of “N-(1-Naphthalenesulfonyl)-L-phenylalanine” is C19H17NO4S, and its molecular weight is 355.41 .


Physical And Chemical Properties Analysis

“N-(1-Naphthalenesulfonyl)-L-phenylalanine” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . Its melting point ranges from 139.0 to 143.0 °C . The specific rotation [a]20/D is -32.0 to -34.0 deg (C=3, Acetone) .

Scientific Research Applications

  • Organic Synthesis

    • 1-Naphthalenesulfonyl chloride is used as an organic building block .
    • It undergoes desulfitative carbonylative Stille cross-coupling reaction with tin-glucal derivative .
    • The methods of application or experimental procedures for this application would involve organic synthesis techniques, but specific technical details or parameters are not provided .
    • The outcome of this application is the production of new organic compounds, but no specific quantitative data or statistical analyses are provided .
  • Multifunctional Material Systems

    • 1-Naphthols, which can be derived from 1-Naphthalenesulfonyl chloride, have been studied for their use in multifunctional material systems (MFMS) .
    • The type and position of a substituent on the 1-Naphthol molecule influence its reactivity and properties .
    • The methods of application or experimental procedures for this application would involve the synthesis and testing of various 1-Naphthol derivatives .
    • The outcome of this application is the development of materials with additional functions, such as energy accumulation and sensing .
  • Chemical Synthesis
    • “N-(1-Naphthalenesulfonyl)-L-phenylalanyl chloride” is a chemical compound with the CAS Number: 146864-62-2 .
    • The methods of application or experimental procedures for this application would involve chemical synthesis techniques, but specific technical details or parameters are not provided .
    • The outcome of this application is the production of new chemical compounds, but no specific quantitative data or statistical analyses are provided .
  • Chemical Synthesis
    • “N-(1-Naphthalenesulfonyl)-L-phenylalanyl chloride” is a chemical compound with the CAS Number: 146864-62-2 .
    • The methods of application or experimental procedures for this application would involve chemical synthesis techniques, but specific technical details or parameters are not provided .
    • The outcome of this application is the production of new chemical compounds, but no specific quantitative data or statistical analyses are provided .

Safety And Hazards

The safety data sheets for “N-(1-Naphthalenesulfonyl)-L-phenylalanine” provide information about its potential hazards . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

(2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-19(22)17(13-14-7-2-1-3-8-14)20-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,20H,13H2,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHURKYFYGKGRT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623462
Record name N-(Naphthalene-1-sulfonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Naphthalenesulfonyl)-L-phenylalanine

CAS RN

90291-46-6
Record name N-(Naphthalene-1-sulfonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Jin, Y Hiraoka, Y Okuma, EH Hashimoto, M Kurita… - Marine drugs, 2018 - mdpi.com
Strain B-9, which has a 99% similarity to Sphingosinicella microcystinivorans strain Y2, is a Gram-negative bacterium with potential for use in the degradation of microcystin-related …
Number of citations: 7 www.mdpi.com

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